t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate
Overview
Description
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate: is a chemical compound with the molecular formula C12H20N4O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be sec-butyl hydrazine and a suitable diketone.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Carbamate Formation: The final step involves the reaction of the nitrated pyrazole with t-butyl chloroformate to form the t-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate can undergo reduction reactions to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and the carbamate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
t-Butyl (1-sec-butyl-4-amino-1H-pyrazol-5-yl)carbamate: Similar structure but with an amino group instead of a nitro group.
t-Butyl (1-sec-butyl-4-chloro-1H-pyrazol-5-yl)carbamate: Contains a chloro group instead of a nitro group.
t-Butyl (1-sec-butyl-4-methyl-1H-pyrazol-5-yl)carbamate: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in t-Butyl (1-sec-butyl-4-nitro-1H-pyrazol-5-yl)carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its amino, chloro, or methyl counterparts. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-butan-2-yl-4-nitropyrazol-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-6-8(2)15-10(9(7-13-15)16(18)19)14-11(17)20-12(3,4)5/h7-8H,6H2,1-5H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLRYVSFJZKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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